molecular formula C67H115N15O17 B1681384 Trichovirin I IB CAS No. 137042-20-7

Trichovirin I IB

Cat. No.: B1681384
CAS No.: 137042-20-7
M. Wt: 1402.7 g/mol
InChI Key: ZLJDXWKMSSANHK-HMPCVODFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichovirin I IB (referred to in literature as "Trichovirin I-4A") is a peptaibol, a class of antimicrobial peptides produced by fungi in the genus Trichoderma. These peptides are characterized by their high content of non-proteinogenic amino acids (e.g., α-aminoisobutyric acid, Aib) and helical structures that enable membrane-disrupting activity .

Properties

CAS No.

137042-20-7

Molecular Formula

C67H115N15O17

Molecular Weight

1402.7 g/mol

IUPAC Name

(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1

InChI Key

ZLJDXWKMSSANHK-HMPCVODFSA-N

SMILES

CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C

Appearance

Solid powder

Other CAS No.

137042-20-7

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XNLXPSVXPXLXPL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trichovirin I IB;  Harzianin HC I; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Peptaibol Compounds

Peptaibols share core structural and functional traits but differ in sequence length, helical conformation, and bioactivity. Below is a comparative analysis of Trichovirin I-4A with other well-studied peptaibols:

Table 1: Structural and Functional Comparison of Trichovirin I-4A and Related Peptaibols
Compound Length (Residues) Helix Type Key Structural Features Biological Activity Source Organism
Trichovirin I-4A 16 310-helix/α-helix Aib-rich, curved helix, pH-dependent transition Antifungal, membrane pore formation Trichoderma spp.
Alamethicin F50 20 α-helix Aib-rich, rigid helix, voltage-gated pores Broad-spectrum antimicrobial, ion channel Trichoderma viride
Trichogin GA IV 11 310-helix Short helix, lipophilic side chains Antibacterial, membrane disruption Trichoderma longibrachiatum
Suzukacillin A 18 Mixed helix Aib and proline residues, flexible termini Antifungal, immunomodulatory effects Trichoderma spp.
Key Differences

Helical Conformation :

  • Trichovirin I-4A adopts a 310-helix in polar solvents but transitions to an α-helix in membranes, enabling dynamic pore formation . In contrast, Alamethicin F50 maintains a rigid α-helix regardless of environment, which stabilizes voltage-gated ion channels .
  • Trichogin GA IV retains a 310-helix but lacks the structural flexibility to transition to an α-helix, limiting its pore-forming efficiency .

Residue Composition :

  • Trichovirin I-4A contains glutamine residues at positions 6 and 15, which enhance hydrogen bonding and solvent interactions. Alamethicin F50 lacks polar residues, favoring hydrophobic interactions .

Biological Specificity :

  • Trichovirin I-4A shows pH-dependent activity , with optimal antifungal effects at pH 5.0–6.0. Suzukacillin A, however, retains activity across a broader pH range (4.0–8.0) due to its mixed helix structure and terminal flexibility .

Research Findings and Implications

  • Membrane Interaction : Trichovirin I-4A’s helix transition mechanism is a unique adaptation among peptaibols. Its curved 310-helix reduces steric hindrance during initial membrane binding, while the α-helix conformation facilitates deeper lipid bilayer penetration .
  • Therapeutic Potential: Compared to Alamethicin F50, Trichovirin I-4A’s pH sensitivity makes it a candidate for targeted drug delivery in acidic environments (e.g., fungal infections in the gastrointestinal tract) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trichovirin I IB
Reactant of Route 2
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Trichovirin I IB

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